2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile
Overview
Description
“2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile” is a chemical compound with the molecular formula C13 H7 F3 N2 O2 . It has a molecular weight of 280.205 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile” consists of 13 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile” include a molecular weight of 280.205 .Scientific Research Applications
Allosteric Modifiers of Hemoglobin
- The study by Randad et al. (1991) explored compounds structurally related to 2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile for their potential as allosteric modifiers of hemoglobin. These compounds could be useful in clinical areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
Optoelectronics and Photoconductive Diodes
- Günsel et al. (2020) conducted a study on the optoelectronic parameters of compounds including 4-(4-(trifluoromethoxy)phenoxy)phthalonitrile. They also fabricated a photoconductive diode to examine its electronic characteristics under various lighting conditions (Günsel et al., 2020).
Nonlinear Optical Properties
- Farajzadeh et al. (2020) investigated the nonlinear optical properties of zinc phthalocyanines with peripherally substituted 4-(trifluoromethoxy)phenoxy moieties. These compounds have potential applications in optical limiting and as nonlinear optical materials (Farajzadeh et al., 2020).
Antimicrobial and Antioxidant Properties
- The study by Farajzadeh et al. (2019) demonstrated the antimicrobial and antioxidant properties of octa-substituted phthalocyanines bearing (trifluoromethoxy) phenoxy groups. These compounds showed activity against Gram-positive bacteria and displayed significant antioxidant activities (Farajzadeh et al., 2019).
Fluorescence Probes for Reactive Oxygen Species
- Setsukinai et al. (2003) synthesized novel fluorescence probes that can detect reactive oxygen species. These probes are potentially useful for studying the roles of these species in biological and chemical applications (Setsukinai et al., 2003).
Photocatalytic Degradation of Herbicides
- Anirudhan and Anju (2019) reported on a novel photocatalyst for the adsorption and photocatalytic degradation of 2,4-Dichlorophenoxyacetic acid, a common herbicide. The study is relevant for environmental remediation and pollutant degradation (Anirudhan & Anju, 2019).
properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O2/c14-13(15,16)20-11-3-1-10(2-4-11)19-12-7-9(8-17)5-6-18-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVAFSIEFJNJOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=CC(=C2)C#N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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